molecular formula C7H12N2O2 B14467181 4-(4,5-Dihydro-1,3-oxazol-2-yl)morpholine CAS No. 65972-69-2

4-(4,5-Dihydro-1,3-oxazol-2-yl)morpholine

Katalognummer: B14467181
CAS-Nummer: 65972-69-2
Molekulargewicht: 156.18 g/mol
InChI-Schlüssel: ICFHSWCDTICIIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4,5-Dihydro-1,3-oxazol-2-yl)morpholine is a heterocyclic compound that features both oxazole and morpholine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dihydro-1,3-oxazol-2-yl)morpholine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of β-hydroxy amides with reagents like Deoxo-Fluor® to form oxazolines, which can then be oxidized to oxazoles . The reaction conditions often include room temperature and the use of manganese dioxide as a catalyst for the oxidation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Wissenschaftliche Forschungsanwendungen

4-(4,5-Dihydro-1,3-oxazol-2-yl)morpholine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(4,5-Dihydro-1,3-oxazol-2-yl)morpholine involves its interaction with specific molecular targets. For instance, oxazole derivatives are known to bind to enzymes and receptors through non-covalent interactions, influencing various biological pathways . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Eigenschaften

CAS-Nummer

65972-69-2

Molekularformel

C7H12N2O2

Molekulargewicht

156.18 g/mol

IUPAC-Name

4-(4,5-dihydro-1,3-oxazol-2-yl)morpholine

InChI

InChI=1S/C7H12N2O2/c1-4-11-7(8-1)9-2-5-10-6-3-9/h1-6H2

InChI-Schlüssel

ICFHSWCDTICIIC-UHFFFAOYSA-N

Kanonische SMILES

C1COC(=N1)N2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.